molecular formula C17H17NO4 B2774865 (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide CAS No. 1421586-75-5

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2774865
CAS No.: 1421586-75-5
M. Wt: 299.326
InChI Key: CUVQWSZGBRVDLM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. This compound features a hybrid molecular architecture, incorporating both 2,3-dihydrobenzofuran and furan moieties linked by an acrylamide spacer. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and is found in various biologically active molecules . Furan and acrylamide derivatives are also frequently investigated for their potential biological activities. For instance, structurally related furan-acrylamide compounds have been studied as positive allosteric modulators of specific neural receptors , while other acrylamide derivatives have been explored for their inhibitory effects on cellular processes such as tubulin polymerization, which is a target in anticancer research . Researchers may be interested in this compound as a building block for chemical synthesis or as a candidate for in vitro screening in various biochemical and pharmacological assays. Handling of this substance should be conducted by trained professionals in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-15(12-3-5-16-13(10-12)7-9-22-16)11-18-17(20)6-4-14-2-1-8-21-14/h1-6,8,10,15,19H,7,9,11H2,(H,18,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQWSZGBRVDLM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the 2,3-dihydrobenzofuran-5-yl intermediate: This can be achieved through the cyclization of an appropriate phenol derivative.

    Introduction of the hydroxyethyl group: This step involves the reaction of the intermediate with an ethylene oxide or a similar reagent under basic conditions.

    Formation of the acrylamide moiety: The final step involves the reaction of the hydroxyethyl intermediate with furan-2-carboxaldehyde and subsequent condensation with an amine to form the acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), or Friedel-Crafts acylation reagents (RCOCl/AlCl3).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H17NO4C_{17}H_{17}NO_{4} and a molecular weight of approximately 299.32 g/mol. Its structure features a furan ring and a benzofuran derivative, which contribute to its reactivity and interaction with biological targets. The presence of hydroxyethyl and acrylamide functional groups suggests potential for diverse chemical reactions, making it a candidate for further exploration in drug development.

Medicinal Chemistry Applications

  • Anti-inflammatory Activity :
    • Compounds related to benzofuran have been investigated for their anti-inflammatory properties. For instance, studies on 2,3-dihydrobenzofuran derivatives have shown significant anti-inflammatory activity, suggesting that (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide may exhibit similar effects through modulation of inflammatory pathways .
  • Drug Development :
    • The compound's structural features allow it to interact with various biological targets, which is crucial for drug design. It may serve as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents targeting specific diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. The synthetic pathways often include the formation of the acrylamide moiety followed by functionalization at the hydroxyethyl position .

Case Studies

Study Focus Findings Implications
Anti-inflammatory activity of benzofuran derivativesCompounds showed significant reduction in carrageenan-induced edemaPotential for developing new anti-inflammatory medications
Interaction with biological targetsStructural analysis indicated possible binding sites on enzymesMay lead to targeted drug design strategies
Synthesis optimizationImproved yields through modified reaction conditionsEnhances feasibility for large-scale production

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the class of acrylamides, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2,3-dihydrobenzofuran derivatives with furan-based compounds under specific conditions. For instance, a method reported in the literature describes the preparation of related compounds through palladium-catalyzed reactions and subsequent functionalization steps .

Antimicrobial Properties

Research has indicated that derivatives of benzofuran, including those similar to this compound, exhibit significant antimicrobial activity. A study on related compounds found that they displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofuran structures showed minimum inhibitory concentrations (MICs) as low as 1.49 µM against certain bacterial strains .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, compounds exhibiting selective action against tumor cell lines such as HL60 and MCF7 have been documented . The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Cannabinoid Receptor Interaction

The compound may also interact with cannabinoid receptors, particularly CB2 receptors, which are implicated in various physiological processes including pain modulation and immune response. A series of studies on related 2,3-dihydrobenzofuran derivatives demonstrated their efficacy as selective CB2 agonists, suggesting that this compound could exhibit similar properties .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialBenzofuran derivativesMIC values ranging from 1.49 to 5.95 µM against Gram-positive bacteria
AntitumorBenzofuran analogsInhibition of HL60 and MCF7 cell lines
Cannabinoid Agonism2,3-Dihydrobenzofuran derivativesPotent CB2 receptor activation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

  • Step 1 : Coupling of 2,3-dihydrobenzofuran-5-yl derivatives with hydroxyethylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Acrylation using furan-2-ylacryloyl chloride in anhydrous THF at 0–5°C to maintain stereochemical integrity .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water .
    • Critical Parameters : Control reaction temperature to prevent epimerization and optimize solvent polarity for intermediate solubility .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the acrylamide double bond (δ 6.2–6.8 ppm for vinyl protons) and hydroxyethyl group (δ 3.4–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 356.12) .
  • IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O acrylamide) and 3200–3400 cm⁻¹ (O-H) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme Inhibition : Kinase inhibition profiling using ADP-Glo™ assays (e.g., EGFR, MAPK) .
  • Anti-inflammatory Activity : NF-κB luciferase reporter assay in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify threshold effects .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to detect non-specific binding .
  • Metabolic Stability Assessment : Incubate with liver microsomes (human/rat) to rule out rapid degradation masking activity .

Q. What computational methods predict the compound’s target interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17) to map acrylamide binding to ATP pockets .
  • QSAR Modeling : Utilize PubChem descriptors (e.g., XLogP3, topological polar surface area) to correlate structure with cytotoxicity .
  • PASS Prediction : Predict activity spectra (e.g., anti-cancer probability > 0.7) based on furan and benzofuran motifs .

Q. How do reaction conditions influence the compound’s stereochemical and electronic properties?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in acrylation, favoring (E)-isomer formation .
  • Catalytic Optimization : Pd(OAc)₂/XPhos improves coupling efficiency of dihydrobenzofuran intermediates (yield > 85%) .
  • pH-Dependent Reactivity : At pH > 8, the hydroxyethyl group deprotonates, enhancing nucleophilic attack on acryloyl chloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.